molecular formula C20H21ClN4O2S B12128695 3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide

3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B12128695
M. Wt: 416.9 g/mol
InChI Key: YPHISSURNNBYKG-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring, a cyclohexylamino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the cyclohexylamino group and the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-chloro-N-[3-(hexylamino)-2-quinoxalinyl]benzenesulfonamide
  • 4-chloro-N-{3-[(3-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide
  • 3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Uniqueness

Compared to these similar compounds, 3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide is unique due to the presence of the cyclohexylamino group, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN4O2S

Molecular Weight

416.9 g/mol

IUPAC Name

3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H21ClN4O2S/c21-14-7-6-10-16(13-14)28(26,27)25-20-19(22-15-8-2-1-3-9-15)23-17-11-4-5-12-18(17)24-20/h4-7,10-13,15H,1-3,8-9H2,(H,22,23)(H,24,25)

InChI Key

YPHISSURNNBYKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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